Idarubicinone

Descripción general

Descripción

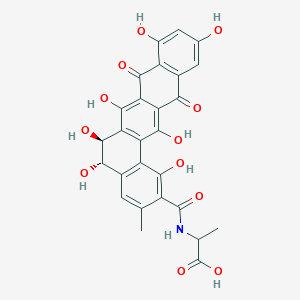

Idarubicinone, also known as this compound, is a useful research compound. Its molecular formula is C20H16O7 and its molecular weight is 368.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Idarubicinone, also known as (7S,9S)-9-acetyl-6,7,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione, is an anthracycline antineoplastic agent with a wide range of applications in cancer treatment .

Target of Action

The primary target of this compound is DNA . It interacts with DNA in a variety of ways, including intercalation (squeezing between the base pairs), DNA strand breakage, and inhibition of the enzyme topoisomerase II .

Mode of Action

This compound exerts its antimitotic and cytotoxic activity through several proposed mechanisms of action. It forms complexes with DNA by intercalation between base pairs, and it inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction that topoisomerase II catalyzes .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve DNA replication and transcription. By intercalating into DNA and inhibiting topoisomerase II, this compound disrupts the normal function of these processes, leading to cell death .

Pharmacokinetics

The pharmacokinetics of this compound follow a 2- or 3-compartment plasma disappearance with half-life (t½) values of 13 min, 2.4h, and 16h, clearance ≈60 L/h/m2, and volume of distribution at steady-state of 1500 L/m2 . Its main metabolite, idarubicinol, is characterized

Análisis Bioquímico

Biochemical Properties

Idarubicinone plays a crucial role in biochemical reactions, particularly in its interaction with DNA. It intercalates between DNA base pairs, disrupting the DNA structure and inhibiting the enzyme topoisomerase II. This inhibition prevents the relaxation of supercoiled DNA, thereby blocking DNA replication and transcription. This compound also interacts with various proteins and enzymes, including polymerases and helicases, further impeding DNA synthesis and repair processes .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It induces apoptosis in cancer cells by triggering DNA damage and activating the intrinsic apoptotic pathway. This compound also affects cell signaling pathways, such as the p53 pathway, leading to cell cycle arrest and apoptosis. Additionally, this compound influences gene expression by modulating the activity of transcription factors and altering the expression of genes involved in cell proliferation, survival, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves multiple interactions at the molecular level. It binds to DNA through intercalation, causing structural distortions that inhibit the activity of topoisomerase II. This enzyme is essential for DNA replication and transcription, and its inhibition leads to the accumulation of DNA breaks and cell death. This compound also generates reactive oxygen species (ROS), which cause oxidative damage to cellular components, further contributing to its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under physiological conditions but can undergo degradation in the presence of light and heat. Long-term exposure to this compound has been shown to cause persistent DNA damage and chromosomal aberrations in cells. In vitro and in vivo studies have demonstrated that prolonged treatment with this compound leads to sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits potent antitumor activity with minimal toxicity. At high doses, it can cause severe toxic effects, including myelosuppression, cardiotoxicity, and gastrointestinal toxicity. Threshold effects have been observed, where a certain dosage level is required to achieve significant antitumor activity without causing excessive toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily in the liver. It is metabolized by hepatic enzymes, including cytochrome P450 enzymes, to form various metabolites. These metabolites can either be excreted in the bile or further metabolized to inactive forms. This compound also affects metabolic flux by altering the levels of key metabolites involved in cellular energy production and biosynthesis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with transporters such as P-glycoprotein, which can affect its cellular uptake and efflux. The compound tends to accumulate in the nucleus, where it exerts its cytotoxic effects by interacting with DNA and other nuclear components .

Subcellular Localization

The subcellular localization of this compound is primarily in the nucleus, where it intercalates with DNA and inhibits topoisomerase II activity. It can also localize to the mitochondria, where it generates reactive oxygen species and induces mitochondrial dysfunction. Post-translational modifications, such as phosphorylation and acetylation, can influence the targeting and activity of this compound within specific cellular compartments .

Propiedades

IUPAC Name |

(7S,9S)-9-acetyl-6,7,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O7/c1-8(21)20(27)6-11-13(12(22)7-20)19(26)15-14(18(11)25)16(23)9-4-2-3-5-10(9)17(15)24/h2-5,12,22,25-27H,6-7H2,1H3/t12-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFQFGSMHXKORU-YUNKPMOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20976091 | |

| Record name | 9-Acetyl-6,7,9,11-tetrahydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20976091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60660-75-5 | |

| Record name | 4-Demethoxydaunomycinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060660755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Acetyl-6,7,9,11-tetrahydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20976091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

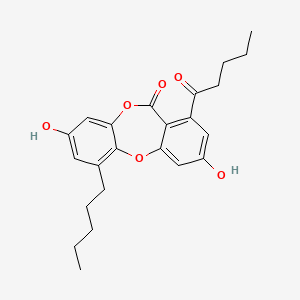

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

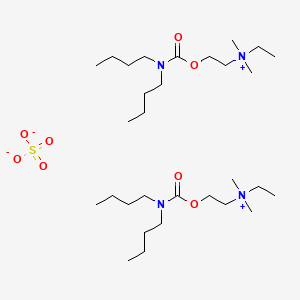

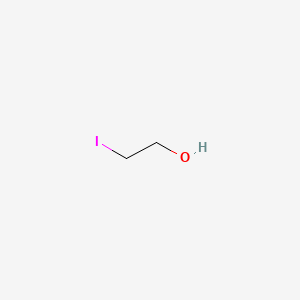

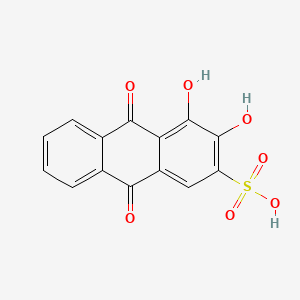

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine, N4,N8-dicyclohexyl-N2,N2,N6,N6-tetraethyl-](/img/structure/B1213211.png)

![[(7S,8S)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate](/img/structure/B1213218.png)

![(2S,3R,5R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1213222.png)